5-Benzylthiophene-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClO2S2 |
|---|---|
Molecular Weight |
272.8 g/mol |
IUPAC Name |
5-benzylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S2/c12-16(13,14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DFNBLHOMHGPJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzylthiophene 2 Sulfonyl Chloride and Analogues
Direct Sulfonylation and Subsequent Chlorination Approaches
A prevalent strategy for the synthesis of aryl sulfonyl chlorides involves the initial introduction of a sulfonic acid group onto the aromatic ring, followed by its conversion to the corresponding sulfonyl chloride.
Electrophilic Aromatic Sulfonation of Thiophene (B33073) Precursors
The thiophene ring, being electron-rich, is susceptible to electrophilic aromatic substitution. This reactivity is harnessed for the introduction of the sulfonyl group.
Chlorosulfonic acid is a highly effective and common reagent for the direct sulfonation of aromatic compounds, including thiophene derivatives. wikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the highly reactive sulfur trioxide (SO₃), or a related electrophilic species generated from the reagent, attacks the thiophene ring. wikipedia.orgmasterorganicchemistry.com The use of chlorosulfonic acid can directly yield the sulfonyl chloride, though in some cases it may primarily result in the sulfonic acid, which then requires a subsequent chlorination step. libretexts.org Sulfur trioxide itself, often used in a complex with a Lewis base like pyridine (B92270) (SO₃·py), is another powerful sulfonating agent that can be employed. wikipedia.org
The conditions for electrophilic aromatic sulfonation must be carefully controlled to achieve high yields and selectivity, minimizing the formation of byproducts.
Temperature: Sulfonation reactions are often exothermic. Maintaining a low temperature, typically between 0–5°C, is crucial to control the reaction rate and prevent side reactions such as polysulfonation or degradation of the starting material.
Stoichiometry: An excess of the sulfonating agent is generally used to ensure the complete conversion of the starting thiophene precursor. However, the precise molar ratio needs to be optimized to avoid excessive use of corrosive reagents and the formation of unwanted byproducts.
Solvent: The choice of solvent is critical. Inert organic solvents are often employed to facilitate the reaction and control its temperature. The solubility of the starting material and intermediates in the chosen solvent will also influence the reaction's efficiency.
Conversion of Sulfonic Acids or Salts to Sulfonyl Chlorides
Once the sulfonic acid or its corresponding salt is obtained, it must be converted to the more reactive sulfonyl chloride. This is a standard transformation in organic synthesis with several reliable methods available.
A variety of chlorinating agents can be employed for the conversion of sulfonic acids to sulfonyl chlorides.
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for this transformation. google.com The reaction is typically performed in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. wikipedia.org
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another effective, albeit more aggressive, chlorinating agent. google.comorgsyn.org It reacts with sulfonic acids or their salts to produce the desired sulfonyl chloride. orgsyn.org The reaction conditions, including temperature and stoichiometry, must be carefully controlled.
Bis(trichloromethyl)carbonate (Triphosgene): While less common for this specific transformation, triphosgene (B27547) and related reagents can also serve as a source of chlorine for the conversion of sulfonic acids to sulfonyl chlorides under specific conditions.
The following table summarizes the key reagents and general conditions for the conversion of sulfonic acids to sulfonyl chlorides.
| Reagent | Typical Conditions | Byproducts | Reference |
| Thionyl Chloride (SOCl₂) | Inert solvent, often with heating | SO₂, HCl | wikipedia.orggoogle.com |
| Phosphorus Pentachloride (PCl₅) | Inert solvent, controlled temperature | POCl₃, HCl | google.comorgsyn.org |
Oxidative Chlorination of Sulfur-Containing Precursors
An alternative approach to the synthesis of sulfonyl chlorides is the direct oxidative chlorination of more reduced sulfur-containing precursors, such as thiols. organic-chemistry.orgorganic-chemistry.org This method offers a more direct route, avoiding the isolation of the intermediate sulfonic acid. organic-chemistry.org A variety of oxidizing and chlorinating agent combinations have been developed for this purpose. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net The reaction is typically rapid and proceeds under mild conditions. organic-chemistry.org Other systems, such as 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), have also been shown to be effective for the oxidative chlorination of various sulfur-containing substrates, including thiols and benzyl (B1604629) sulfides. lookchem.com
The following table provides examples of reagent systems used for the oxidative chlorination of sulfur precursors.
| Reagent System | Substrate | General Conditions | Reference |
| H₂O₂ / SOCl₂ | Thiols | Mild, room temperature | organic-chemistry.orgresearchgate.net |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Benzyl Sulfides | Acetonitrile/Acetic Acid/Water | lookchem.com |
From Thiols and Disulfides
The direct oxidative conversion of thiols and disulfides into sulfonyl chlorides is a widely employed and efficient strategy. researchgate.netorganic-chemistry.org This transformation typically involves an oxidizing agent and a source of chlorine.
Use of N-Chlorosuccinimide (NCS) and Hydrogen Peroxide Systems
A combination of N-Chlorosuccinimide (NCS) and dilute hydrochloric acid provides a smooth and controlled method for the oxidation of various thiol derivatives to their corresponding sulfonyl chlorides in high yields. organic-chemistry.org This system is considered a safer alternative to hazardous reagents like chlorine gas. organic-chemistry.org The reaction is often conducted in a solvent mixture, such as aqueous hydrochloric acid and acetonitrile, which allows for efficient and controlled conversion. organic-chemistry.org Good to excellent yields have been reported for a range of substrates including thioacetates, thiocarbamates, thiols, and disulfides. organic-chemistry.org
Hydrogen peroxide, particularly in the presence of a catalyst like zirconium tetrachloride, is another highly effective reagent system for the oxidative chlorination of thiols and disulfides. researchgate.netorganic-chemistry.org This method is noted for its excellent yields, very short reaction times, and mild reaction conditions, avoiding the use of harsh reagents. researchgate.netorganic-chemistry.org The versatility of this system allows for the conversion of aromatic, heterocyclic, and aliphatic thiols, and it is tolerant of various functional groups such as nitro, ether, and halides. organic-chemistry.org
The table below summarizes representative examples of sulfonyl chloride synthesis from thiol and disulfide derivatives using these oxidative systems.
Table 1: Synthesis of Sulfonyl Chlorides from Thiols and Disulfides
| Starting Material | Reagent System | Solvent | Yield (%) |
|---|---|---|---|
| Thioacetate | NCS / aq. HCl | Acetonitrile | up to 96 |
| Thiol | NCS / aq. HCl | Acetonitrile | Good |
| Disulfide | NCS / aq. HCl | Acetonitrile | Good |
| Aromatic Thiol | H₂O₂ / ZrCl₄ | Acetonitrile | up to 98 |
| Heterocyclic Thiol | H₂O₂ / ZrCl₄ | Acetonitrile | High |
| Aliphatic Thiol | H₂O₂ / ZrCl₄ | Acetonitrile | High |
Data compiled from multiple sources providing typical yield ranges. organic-chemistry.orgorganic-chemistry.org
Mechanistic Pathways of Thiol Oxidation and Chlorosulfonylation
The oxidation of thiols to sulfonyl chlorides is a multi-step process. In the case of hydrogen peroxide, the reaction with thiolates is believed to be driven by an electrophilic attack of a peroxidatic oxygen on the sulfur atom. nih.govresearch.googlegoogle.com This challenges the previously held Sₙ2 paradigm. nih.govresearch.googlegoogle.com The reaction proceeds through intermediates, with disulfide formation being a key step, followed by successive oxidation and chlorination. organic-chemistry.org
From Sulfenyl Chlorides
Sulfenyl chlorides (R-S-Cl) are reactive intermediates that can be converted to the corresponding sulfonyl chlorides. wikipedia.org They are typically prepared by the chlorination of disulfides. wikipedia.org The reaction of benzylic sulfides with molecular chlorine in aqueous acetic acid has been shown to produce sulfonyl chlorides in excellent yields, likely proceeding through the intermediacy of the corresponding sulfenyl chloride. cdnsciencepub.com Sulfenyl chlorides can undergo further oxidation to yield sulfinyl chlorides (RS(O)Cl) and subsequently sulfonyl chlorides. wikipedia.org
Sandmeyer-Type Chlorosulfonylation from Amine Derivatives
The Sandmeyer reaction provides a powerful method for the conversion of aromatic amines into a variety of functional groups, including sulfonyl chlorides, via their diazonium salts. wikipedia.orgorganic-chemistry.org This approach is particularly valuable for synthesizing sulfonyl chlorides with substitution patterns that are not easily accessible through other methods. organic-chemistry.org
Diazotization of Substituted Thiophene Amines
The first step in a Sandmeyer-type reaction is the diazotization of a primary aromatic amine. For the synthesis of thiophene-based sulfonyl chlorides, this involves treating a substituted aminothiophene with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), at low temperatures. rsc.orgrdd.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This reaction converts the amino group into a diazonium salt, which is a highly reactive intermediate. rsc.orgrdd.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.net The resulting thiophene diazonium salt is then used immediately in the subsequent chlorosulfonylation step.
Copper-Catalyzed Chlorosulfonylation (Gattermann/Sandmeyer Variants)
In the second step, the diazonium salt is reacted with a source of sulfur dioxide and a chloride ion in the presence of a copper catalyst, typically copper(I) chloride. wikipedia.orgrsc.org This is a key transformation in the Sandmeyer reaction. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This results in the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source in the presence of the copper catalyst yields the desired sulfonyl chloride. nih.gov
Recent advancements have introduced the use of stable SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), in a one-pot Sandmeyer-type sulfonyl chloride synthesis from anilines. nih.govorganic-chemistry.org This method, which uses a copper catalyst and HCl, allows for the direct conversion of anilines to sulfonyl chlorides without the need to isolate the diazonium salt intermediate, enhancing the safety and scalability of the process. organic-chemistry.org This approach has been successfully applied to a wide range of carbo- and heterocyclic anilines, including thiophene derivatives. nih.gov
The table below provides a general overview of the conditions used in Sandmeyer-type chlorosulfonylation.
Table 2: General Conditions for Sandmeyer-Type Chlorosulfonylation
| Step | Reagents | Typical Conditions |
|---|---|---|
| Diazotization | NaNO₂, aq. HCl | 0 - 5 °C |
| Chlorosulfonylation | SO₂, CuCl, aq. HCl | 0 °C to room temperature |
| One-pot variant | tert-butyl nitrite, DABSO, CuCl₂, aq. HCl | Room temperature to 75 °C |
Data compiled from multiple sources describing general Sandmeyer reaction conditions. rsc.orgnih.govorganic-chemistry.org
Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)
The direct use of sulfur dioxide (SO₂) gas in chemical synthesis presents significant handling challenges due to its toxicity and gaseous nature. To circumvent these issues, stable, solid SO₂ surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) emerging as a particularly useful reagent. nih.govresearchgate.net DABSO is an easily handled, bench-stable crystalline solid that serves as a convenient source of SO₂ in a variety of chemical transformations. nih.gov
One prominent application of DABSO is in Sandmeyer-type reactions for the synthesis of sulfonyl chlorides from aromatic and heteroaromatic amines. nih.govacs.org This methodology involves the in situ generation of a diazonium salt from the corresponding amine, which then reacts with SO₂ released from DABSO in the presence of a copper catalyst to yield the desired sulfonyl chloride. nih.govacs.org This approach is notable for its mild reaction conditions and operational simplicity, as the highly energetic diazonium intermediate does not need to be isolated. nih.gov The scalability of this method has been demonstrated, highlighting its potential for larger-scale manufacturing. acs.org For the synthesis of 5-benzylthiophene-2-sulfonyl chloride, this would involve the diazotization of 5-benzylthiophen-2-amine followed by the DABSO-mediated chlorosulfonylation.
Table 1: Key Features of DABSO-Mediated Sulfonyl Chloride Synthesis
| Feature | Description | Reference |
| Reagent | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | nih.gov |
| Advantages | Bench-stable, solid, safe alternative to SO₂ gas. | nih.govresearchgate.net |
| Reaction Type | Sandmeyer-type reaction from corresponding amines. | acs.org |
| Key Steps | In situ formation of diazonium salt, reaction with DABSO and Cu catalyst. | nih.govacs.org |
| Conditions | Mild reaction conditions. | nih.gov |
Another synthetic strategy employing DABSO involves the use of organometallic reagents, such as Grignard or organolithium reagents. acs.org In this one-pot, three-step process, the organometallic reagent reacts with DABSO to form a metal sulfinate intermediate. acs.org This intermediate is then treated with a chlorinating agent like thionyl chloride to generate the sulfonyl chloride. acs.orgorganic-chemistry.org This method is performed at room temperature and accommodates a wide range of organometallic precursors, including heteroaryl systems, making it a plausible route for the synthesis of this compound from a suitable organometallic derivative of 2-benzylthiophene. acs.orgorganic-chemistry.org
Palladium-Mediated and Organozinc Approaches
Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized organic synthesis by enabling the formation of carbon-sulfur bonds under mild conditions. mit.edu Similarly, the unique reactivity of organozinc reagents offers powerful tools for C-C bond formation and can be adapted for the synthesis of sulfonyl chlorides.
Organozinc reagents are valued for their high functional group tolerance and reactivity. uni-muenchen.de While traditionally used for C-C bond formation in reactions like the Negishi coupling, they can also be employed in the synthesis of sulfur-containing compounds. researchgate.net The preparation of functionalized organozinc reagents is possible through the direct reaction of organic halides with highly reactive Rieke® Zinc, a method that is compatible with a variety of sensitive functional groups.
For the synthesis of this compound, a potential route would involve the preparation of a 5-benzylthiophen-2-ylzinc halide. This organozinc species could then, in principle, be reacted with a suitable sulfur dioxide source and a chlorinating agent. While direct conversion of organozinc reagents to sulfonyl chlorides is not as commonly reported as their conversion to other sulfur-containing compounds, their reaction with arylsulfonyl chlorides in the presence of a copper catalyst has been demonstrated for the formation of thioethers, indicating the feasibility of engaging organozinc reagents with sulfur electrophiles. researchgate.net
A noteworthy palladium-catalyzed method for the preparation of aryl sulfonamides proceeds via the synthesis of arylsulfonyl chlorides using phenyl chlorosulfate (B8482658) as a synthon for the sulfonyl chloride group ([SO₂Cl]⁺). nih.gov This approach utilizes a Suzuki-Miyaura-type cross-coupling reaction where an arylboronic acid reacts with phenyl chlorosulfate in the presence of a palladium catalyst. mit.edunih.gov
This methodology offers significant advantages, including mild reaction conditions and high regioselectivity, allowing for the synthesis of substitution patterns that are not accessible through traditional electrophilic aromatic substitution. mit.edunih.gov The reaction exhibits considerable functional group tolerance. mit.edunih.gov To synthesize this compound via this route, 5-benzylthiophene-2-boronic acid would be coupled with phenyl chlorosulfate under palladium catalysis. The resulting sulfonyl chloride can then be used directly or converted in situ to the corresponding sulfonamide. nih.gov The choice of palladium precatalyst and ligand can be crucial for optimizing the yield of the desired sulfonyl chloride. mit.edu
Table 2: Comparison of Palladium-Mediated and Organozinc Approaches
| Approach | Key Reagents | Mechanism | Applicability to this compound | Reference |
| Organozinc | 5-Benzylthiophen-2-ylzinc halide, SO₂ source, chlorinating agent | Nucleophilic attack of organozinc on sulfur electrophile | Plausible, requires specific adaptation of existing methods | researchgate.net |
| Aryl Chlorosulfate | 5-Benzylthiophene-2-boronic acid, Phenyl chlorosulfate, Pd catalyst | Suzuki-Miyaura cross-coupling | Direct and regioselective approach | mit.edunih.gov |
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of sulfonyl chloride synthesis, this often involves replacing harsh reagents and organic solvents with more environmentally benign alternatives. rsc.org
A promising green approach for the synthesis of sulfonyl chlorides is the oxyhalogenation of thiols or disulfides using oxone (potassium peroxymonosulfate) in combination with a halide source like potassium chloride (KCl) in water. rsc.org This method avoids the use of volatile organic solvents and harsh chlorinating agents. The reaction proceeds efficiently at room temperature, producing sulfonyl chlorides in high yields. rsc.org
For the preparation of this compound, this green methodology would start from 5-benzylthiophene-2-thiol or its corresponding disulfide. The thiol or disulfide would be treated with an aqueous solution of oxone and KCl. This approach is attractive due to its operational simplicity, use of water as a solvent, and avoidance of hazardous reagents, aligning well with the principles of green chemistry. mdpi.comrsc.org The use of water as a solvent is particularly advantageous due to safety and environmental considerations, although care must be taken to manage the potential hydrolysis of the sulfonyl chloride product. mdpi.com
Table 3: Green Synthesis of Sulfonyl Chlorides
| Feature | Description | Reference |
| Starting Materials | Thiols or disulfides | rsc.org |
| Reagents | Oxone (potassium peroxymonosulfate), Potassium Chloride (KCl) | rsc.org |
| Solvent | Water | mdpi.comrsc.org |
| Conditions | Room temperature | rsc.org |
| Advantages | Environmentally benign, avoids organic solvents and harsh reagents | mdpi.comrsc.org |
Reactivity Profiles and Reaction Mechanisms of 5 Benzylthiophene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The core of 5-benzylthiophene-2-sulfonyl chloride's reactivity lies in nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This process is the foundation for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group.
Reaction with Amines for Sulfonamide Formation
The reaction between this compound and primary or secondary amines is a cornerstone of sulfonamide synthesis. oregonstate.educbijournal.com This reaction, often carried out in the presence of a base, proceeds via a nucleophilic substitution mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion and deprotonation of the nitrogen atom, yields the stable sulfonamide. cbijournal.com
Primary amines react with sulfonyl chlorides to produce secondary sulfonamides, which still possess an acidic proton on the nitrogen atom. cbijournal.com In contrast, secondary amines yield tertiary sulfonamides, which lack an acidic proton. cbijournal.com
Table 1: General Reaction of this compound with Primary and Secondary Amines
| Amine Type | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| Primary Amine | This compound | R-NH₂ | N-substituted-5-benzylthiophene-2-sulfonamide |
| Secondary Amine | This compound | R₂NH | N,N-disubstituted-5-benzylthiophene-2-sulfonamide |
The rate and success of sulfonamide formation are significantly influenced by the properties of the reacting amine.
Nucleophilicity: The nucleophilicity of the amine plays a crucial role. cbijournal.com Generally, more nucleophilic amines react more readily with sulfonyl chlorides. Aliphatic amines are typically more nucleophilic than aromatic amines and thus react more rapidly. For aromatic amines, the presence of electron-donating groups on the aromatic ring increases nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.net
Steric Hindrance: Steric hindrance in both the amine and the sulfonyl chloride can impede the reaction. nih.gov Bulky substituents on or near the nitrogen atom of the amine can hinder its approach to the electrophilic sulfur atom, slowing down the reaction. nih.gov Similarly, steric bulk on the sulfonyl chloride, although less commonly varied, can also affect the accessibility of the sulfur atom. Sterically hindered amines, such as t-butylamine, may react more slowly with sulfonyl chlorides. researchgate.netnih.gov
Various catalysts can be employed to enhance the rate and efficiency of sulfonamide synthesis. These catalysts can function in several ways, including activating the sulfonyl chloride or enhancing the nucleophilicity of the amine.
Commonly used catalysts include:
Pyridine (B92270) and other tertiary amines: These act as nucleophilic catalysts by reacting with the sulfonyl chloride to form a more reactive sulfonylammonium intermediate. oregonstate.edu They also serve as a base to neutralize the HCl generated during the reaction. oregonstate.eduresearchgate.net
Lewis acids: Catalysts such as indium(III) triflate have been shown to be effective in promoting the sulfonylation of even less reactive amines, including sterically hindered and weakly nucleophilic anilines. organic-chemistry.org
Copper-based catalysts: Copper catalysts have been utilized in the sulfonylation of amines, offering an alternative to traditional methods. magtech.com.cnresearchgate.net
Nanoparticle catalysts: Zinc oxide nanoparticles have been reported as efficient catalysts for the synthesis of sulfonamides under solvent-free conditions. oregonstate.edu
Table 2: Examples of Catalysts Used in Sulfonamide Synthesis
| Catalyst Type | Example | Role |
|---|---|---|
| Organic Base | Pyridine, Triethylamine | Nucleophilic catalyst and acid scavenger |
| Lewis Acid | Indium(III) triflate | Activates the sulfonyl chloride |
| Transition Metal | Copper salts | Catalyzes the S-N bond formation |
| Nanoparticle | Zinc Oxide (ZnO) | Heterogeneous catalyst |
Formation of Sulfonate Esters with Alcohols
This compound reacts with alcohols and phenols to form sulfonate esters. cbijournal.comrsc.org This reaction is analogous to sulfonamide formation and typically proceeds in the presence of a base like pyridine to neutralize the liberated HCl. youtube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com
The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. youtube.com The reaction is applicable to a wide range of primary and secondary alcohols. youtube.com Phenols, being more acidic than aliphatic alcohols, also react readily to form aryl sulfonates. cbijournal.comrsc.org
Table 3: Reaction of this compound with Alcohols and Phenols
| Nucleophile | Product |
|---|---|
| Aliphatic Alcohol (R-OH) | Alkyl 5-benzylthiophene-2-sulfonate |
| Phenol (Ar-OH) | Aryl 5-benzylthiophene-2-sulfonate |
Reactions with Thiols to Yield Sulfonyl Thiols
The reaction of sulfonyl chlorides with thiols can lead to the formation of thiosulfonates (sulfonyl thiols). This reaction is less commonly reported than sulfonamide or sulfonate ester formation. The thiol, acting as a sulfur nucleophile, attacks the sulfonyl chloride. The reaction can be influenced by the reaction conditions and the nature of the thiol. In some cases, the initial product may undergo further reactions. For instance, the reduction of sulfonyl chlorides with certain reagents can ultimately lead to the formation of thiophenols. google.com
Reactivity Towards Carbanions
The reaction of sulfonyl chlorides with carbanionic nucleophiles, such as Grignard reagents and organolithium compounds, is a complex area. Instead of a simple nucleophilic substitution to form a sulfone, these strong nucleophiles can react in multiple ways.
With Grignard reagents (R-MgX), the reaction with a sulfonyl chloride can be a method for the preparation of the corresponding sulfonyl chloride of the Grignard reagent's organic group, rather than a direct coupling to form a sulfone. rsc.org For example, reacting an arylmagnesium halide with sulfuryl chloride can yield an arenesulfonyl chloride. rsc.org
Organolithium reagents (R-Li) are highly reactive nucleophiles that can also attack the sulfonyl chloride group. wikipedia.org However, the high reactivity can lead to side reactions. The initial addition product may not be stable and could undergo further transformations. The formation of ketones has been observed in reactions of organolithium reagents with certain sulfur-based electrophiles. wikipedia.org
The reaction of sulfonyl chlorides with stabilized carbanions, such as enolates, can lead to α-sulfonylation of the carbonyl compound. This reaction provides a method for the introduction of a sulfonyl group adjacent to a carbonyl moiety. The enolate attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Radical Reactions Initiated from the Sulfonyl Chloride
This compound serves as a versatile precursor for the generation of the corresponding 5-benzylthiophene-2-sulfonyl radical. This reactive intermediate can subsequently participate in a variety of transformations, most notably addition reactions to unsaturated systems. The initiation of these radical processes often involves photoredox catalysis or transition-metal-mediated pathways, which facilitate the homolytic cleavage of the sulfur-chlorine bond.
The formation of sulfonyl radicals from their corresponding sulfonyl chlorides is a key step in initiating subsequent radical-mediated reactions. rsc.org Arylsulfonyl chlorides, such as this compound, are frequently employed as sulfonyl radical precursors due to the relatively weak S-Cl bond. A predominant modern method for this transformation is visible-light photoredox catalysis. rsc.orgox.ac.uk In a typical catalytic cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfonyl chloride. This process reduces the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond and the release of a chloride anion and the desired sulfonyl radical. rsc.org This approach is valued for its mild, redox-neutral conditions, avoiding the need for harsh reagents like stoichiometric oxidants or reductants. researchgate.net
Alternative strategies for generating sulfonyl radicals include the use of sulfonyl hydrazides or sulfur dioxide surrogates in the presence of an initiator. rsc.orgresearchgate.net These methods expand the toolkit for accessing sulfonyl radicals under various conditions, enabling a broad range of synthetic applications.
Once generated, the 5-benzylthiophene-2-sulfonyl radical can readily add across the π-systems of alkenes, alkynes, and in some cases, (hetero)aromatic compounds. magtech.com.cn This addition is a powerful method for forming carbon-sulfur bonds and constructing complex sulfonated molecules. ox.ac.uk The reaction with alkenes and alkynes typically proceeds via an atom transfer radical addition (ATRA) pathway, which can lead to vicinal difunctionalization of the unsaturated bond. magtech.com.cn
For instance, the reaction with terminal or internal alkynes can yield β-chlorovinyl sulfones, often with high stereoselectivity. rsc.org The addition of the sulfonyl radical to the alkyne forms a vinyl radical intermediate, which is then trapped by a chlorine atom, typically from the starting sulfonyl chloride or another source in the reaction mixture. Similarly, addition to alkenes generates a carbon-centered radical that can be trapped to afford chlorosulfonylated or hydrosulfonylated products, depending on the reaction conditions and the presence of a hydrogen atom donor. ox.ac.uk
The table below summarizes the outcomes of radical addition reactions involving sulfonyl radicals and various unsaturated systems.
| Unsaturated System | Radical Source | Catalyst/Conditions | Product Type | Ref. |
| Terminal Alkenes | Arylsulfonyl Chloride | Photoredox Catalyst, (TMS)₃SiH | Hydrosulfonylated Alkane | ox.ac.uk |
| Internal Alkynes | Arylsulfonyl Chloride | Visible Light, Photoredox Catalyst | (E)-β-Chlorovinyl Sulfone | rsc.org |
| 1,6-Enynes | Sulfonyl Hydrazide | Copper Catalyst | Sulfonyl-substituted γ-Lactam | researchgate.net |
| Alkenes | Sulfonyl Chloride | Polarity-Reversal Catalyst | Hydrosulfonylated Alkane | ox.ac.uk |
The radical hydrosulfonylation of unsaturated compounds represents a direct method for the synthesis of sulfones. By carefully selecting catalysts and reaction conditions, this process can be rendered highly stereoselective. The mechanism involves the addition of a sulfonyl radical to an alkene or alkyne, followed by a hydrogen atom transfer (HAT) to the resulting carbon-centered radical intermediate. ox.ac.uk
Visible-light photoredox catalysis has been successfully employed for the hydrosulfonylation of alkenes using sulfonyl chlorides in the presence of a suitable hydrogen atom donor like tris(trimethylsilyl)silane. This method has shown excellent diastereoselectivity in the reactions of cyclic alkenes. ox.ac.uk For alkynes, manganese-catalyzed hydrosulfonylation with sulfonyl chlorides has been developed to provide facile access to Z-vinyl sulfones with excellent control over both regio- and diastereoselectivity. This protocol features mild conditions and the use of an inexpensive, user-friendly metal catalyst.
The following table details examples of stereoselective hydrosulfonylation reactions.
| Substrate | Catalyst System | Hydrogen Source | Key Outcome | Ref. |
| Electron-deficient Alkenes | Photoredox Catalyst | Tris(trimethylsilyl)silane | Effective Hydrosulfonylation | ox.ac.uk |
| Unactivated Alkynes | Manganese / Xantphos | Not specified | Excellent Z-selectivity | |
| Cyclic Alkenes (e.g., Cyclohexene) | Photoredox Catalyst | Tris(trimethylsilyl)silane | Excellent Diastereoselectivity | ox.ac.uk |
Sulfonyl radical-initiated reactions can be designed to proceed through a cascade mechanism, leading to the formation of complex cyclic and polycyclic structures in a single step. rsc.org These annulation reactions are powerful synthetic tools for building molecular complexity from simple precursors. The process typically begins with the intermolecular addition of the sulfonyl radical to an unsaturated bond within a carefully designed substrate, such as a 1,n-enyne. researchgate.net
The initial addition generates a radical intermediate that can then undergo an intramolecular cyclization by adding to another tethered π-system. researchgate.netnih.gov This cascade can forge new C-C and C-S bonds, leading to the construction of sulfonated rings. For example, a metal-free cascade reaction utilizing arylsulfonyl hydrazides as the radical precursor and 1-(2-(arylethynyl)phenyl)indoles as the substrate allows for the synthesis of sulfonated indolo[1,2-a]quinolines. rsc.org Similarly, photocatalytic methods have been developed to access complex spirocyclic vinyl sulfones through a tandem radical cyclization and functional group migration process initiated by a sulfonyl radical. rsc.org
Radical Addition to Unsaturated Systems (Alkenes, Alkynes, (Hetero)aromatics)
Reduction Reactions
The sulfonyl chloride functional group in this compound is susceptible to reduction, providing synthetic routes to other sulfur-containing compounds, most notably thiophene (B33073) thiols. Various reducing agents and conditions can be employed to achieve this transformation, offering different levels of chemoselectivity and operational simplicity.
The reduction of an arylsulfonyl chloride to its corresponding aryl thiol is a fundamental transformation in organosulfur chemistry. For substrates like this compound, this conversion yields 5-benzylthiophene-2-thiol, a valuable synthetic intermediate. Several reliable methods have been established for this purpose.
A classic and effective method involves the use of zinc dust in the presence of an acid, such as sulfuric acid. orgsyn.orggoogle.com This procedure achieves the reduction in situ, though it is highly exothermic and requires careful temperature control to avoid poor yields. orgsyn.orggoogle.com While effective, this method generates significant amounts of metal salt byproducts, which can present environmental and disposal challenges. core.ac.uk
A milder and more chemoselective alternative is the reduction using triphenylphosphine (B44618) (PPh₃) in a solvent like toluene. organic-chemistry.orgorganic-chemistry.org This reaction is typically fast, often completing within minutes, and is compatible with a wide range of other functional groups, including halogens, nitro groups, and carboxylic acids. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of intermediate phosphonium (B103445) salts, ultimately yielding the thiol, triphenylphosphine oxide, and HCl.
Catalytic hydrogenation offers another route, employing a palladium catalyst under a moderate pressure of hydrogen gas. taylorfrancis.comgoogle.com This process often requires the addition of a base to neutralize the hydrogen chloride that is formed as a byproduct during the reaction. google.com Other strong reducing agents like lithium aluminum hydride have also been reported for this transformation. taylorfrancis.com
The table below compares different methods for the reduction of arylsulfonyl chlorides to aryl thiols.
| Method | Reagents and Conditions | Advantages | Disadvantages | Ref. |
| Zinc/Acid Reduction | Zn dust, H₂SO₄, low temperature | High yield, well-established | Exothermic, requires careful control, metal waste | orgsyn.orggoogle.com |
| Triphenylphosphine Reduction | PPh₃, Toluene, N₂ atmosphere | Fast, highly chemoselective, mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct | organic-chemistry.orgorganic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd catalyst, base | Catalytic, cleaner byproducts (HCl, H₂O) | Requires pressure equipment, catalyst cost | taylorfrancis.comgoogle.com |
| Hydride Reduction | LiAlH₄ | Powerful reducing agent | Low chemoselectivity, requires anhydrous conditions | taylorfrancis.com |
Formation of Sulfinic Acids
The conversion of this compound to its corresponding sulfinic acid, 5-benzylthiophene-2-sulfinic acid, is a reduction process. While direct reduction of sulfonyl chlorides to sulfinic acids can be achieved with various reducing agents, a common and effective method involves the use of a mild reducing agent such as sodium sulfite (B76179) or sodium bisulfite in an aqueous solution.
The reaction mechanism proceeds through a nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion. The resulting intermediate is then protonated upon acidification to yield the final sulfinic acid product.
Reaction Scheme:
Table 1: Reagents for the Reduction of Sulfonyl Chlorides to Sulfinic Acids
| Reducing Agent | Conditions | Reference |
| Sodium sulfite (Na₂SO₃) | Aqueous solution, room temperature | General |
| Sodium bisulfite (NaHSO₃) | Aqueous solution, room temperature | General |
| Zinc dust | Acidic medium (e.g., HCl) | General |
| Triphenylphosphine | Followed by hydrolysis | General |
It is important to control the reaction conditions to prevent over-reduction to the corresponding thiol. The choice of reducing agent and reaction parameters can be optimized to maximize the yield of the sulfinic acid.
Oxidation Reactions
This compound can be readily converted to 5-benzylthiophene-2-sulfonic acid through hydrolysis. This reaction is a nucleophilic substitution at the sulfur atom where water acts as the nucleophile. The sulfonyl chloride group is highly susceptible to hydrolysis due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic.
The mechanism involves the attack of a water molecule on the sulfur atom, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation to form the sulfonic acid. The reaction is typically carried out in an aqueous medium and can be accelerated by the presence of a base, which enhances the nucleophilicity of water.
Reaction Scheme:
Table 2: Conditions for Hydrolysis of Arenesulfonyl Chlorides
| Solvent System | Temperature | Catalyst | Reference |
| Water | Room Temp. | None | |
| Aqueous Dioxane | Varies | None | mdpi.com |
| Aqueous Acetone | Varies | None | mdpi.com |
| Water/Base (e.g., NaOH) | Room Temp. | Base | General |
The rate of hydrolysis can be influenced by the solvent polarity and the presence of substituents on the thiophene ring.
Nucleophilic Aromatic Substitution on the Thiophene Ring
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is a complex process influenced by the electronic properties of the substituents. The thiophene ring is inherently electron-rich, which generally disfavors nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards SNAr reactions.
In this compound, the sulfonyl chloride group (-SO₂Cl) at the C2 position is a powerful electron-withdrawing group. This group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it (C3 and C5). The benzyl (B1604629) group at the C5 position is generally considered to be weakly electron-donating or neutral in its electronic effect on the aromatic ring.
The regioselectivity of nucleophilic attack will be determined by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.
Attack at C3: A nucleophilic attack at the C3 position would place the negative charge on C2, which is stabilized by the adjacent electron-withdrawing sulfonyl chloride group.
Attack at C4: An attack at the C4 position would result in less stabilization of the intermediate negative charge.
Therefore, nucleophilic aromatic substitution is most likely to occur at the C3 position of this compound. The benzyl group at C5 has a minor electronic influence compared to the potent activating effect of the sulfonyl chloride group. nih.gov
Table 3: Electronic Effects of Substituents on the Thiophene Ring
| Substituent | Position | Electronic Effect | Influence on SNAr |
| -SO₂Cl | C2 | Strong Electron-Withdrawing | Activating, directs to C3/C5 |
| -CH₂Ph (Benzyl) | C5 | Weakly Electron-Donating | Minor deactivating effect |
Kinetic and Mechanistic Investigations of this compound Reactions
The solvolysis of this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is typical for arenesulfonyl chlorides. nih.govnih.gov Kinetic studies of the closely related 2-thiophenesulfonyl chloride in various binary solvent mixtures provide a strong basis for understanding the behavior of the 5-benzyl substituted analogue. nih.govchemicalbook.com
The solvolysis rates are often analyzed using the extended Grunwald-Winstein equation:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).
l is the sensitivity to solvent nucleophilicity (NT).
m is the sensitivity to solvent ionizing power (YCl).
For the solvolysis of 2-thiophenesulfonyl chloride, the l value is typically around 1.35 and the m value is around 0.70 at 25.0 °C. nih.gov These values indicate a mechanism with significant nucleophilic participation from the solvent in the transition state, characteristic of an SN2 pathway.
The presence of a benzyl group at the 5-position is not expected to significantly alter the mechanism but may have a minor effect on the reaction rate. The benzyl group is primarily inductively electron-donating, which might slightly decrease the electrophilicity of the sulfonyl sulfur and thus slightly decrease the rate of solvolysis compared to the unsubstituted 2-thiophenesulfonyl chloride. However, this effect is generally small for substituents at the 5-position.
Table 4: Expected Grunwald-Winstein Parameters for the Solvolysis of this compound
| Parameter | Expected Value | Interpretation |
| l | ~1.3 | High sensitivity to solvent nucleophilicity |
| m | ~0.7 | Moderate sensitivity to solvent ionizing power |
These expected values suggest a concerted SN2 mechanism where bond-making with the solvent nucleophile is slightly ahead of bond-breaking of the S-Cl bond in the transition state.
Reaction Kinetics with Substituted Anilines
The reaction between a sulfonyl chloride and an aniline (B41778) derivative is a bimolecular nucleophilic substitution reaction. The general mechanism involves the nucleophilic attack of the amino group of the aniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid.
Studies on related compounds, such as substituted benzenesulfonyl chlorides reacting with anilines in methanol (B129727), have shown that the reaction rates are sensitive to the electronic properties of the substituents on both the sulfonyl chloride and the aniline. These relationships are often quantified using the Hammett equation, which correlates the reaction rate constants with substituent constants (σ).
For the reaction of a given sulfonyl chloride with a series of substituted anilines, the Hammett equation is expressed as:
log(kₓ/k₀) = ρσ
where:
kₓ is the rate constant for the reaction with a substituted aniline.
k₀ is the rate constant for the reaction with unsubstituted aniline.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent on the aniline.
A negative value of ρ is typically observed for this type of reaction, indicating that electron-donating groups on the aniline, which increase the nucleophilicity of the amino group, accelerate the reaction. Conversely, electron-withdrawing groups on the aniline decrease the reaction rate.
While a specific data table for the reaction of this compound with substituted anilines could not be compiled from the available literature, a representative table illustrating the expected trend in reactivity based on the Hammett equation is presented below. The rate constants are hypothetical and serve to demonstrate the anticipated electronic effects of the substituents on the aniline.
Table 1: Hypothetical Second-Order Rate Constants (k₂) for the Reaction of this compound with Substituted Anilines (XC₆H₄NH₂) at 25°C in Methanol
| Substituent (X) | σ Value | Expected Relative k₂ |
| 4-OCH₃ | -0.27 | > 1 |
| 4-CH₃ | -0.17 | > 1 |
| H | 0.00 | 1 |
| 4-Cl | 0.23 | < 1 |
| 3-NO₂ | 0.71 | < 1 |
| 4-NO₂ | 0.78 | < 1 |
Detailed research findings for the specific reaction of this compound with substituted anilines would require experimental kinetic studies to determine the precise rate constants and the Hammett ρ value. Such a study would confirm the expected trends and provide a quantitative measure of the reaction's sensitivity to the electronic effects of the substituents on the aniline nucleophile.
5 Benzylthiophene 2 Sulfonyl Chloride As a Versatile Synthetic Intermediate
Precursor in Complex Organosulfur Compound Synthesis
The primary application of 5-benzylthiophene-2-sulfonyl chloride lies in its role as a building block for more complex molecules containing sulfur. The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it an excellent electrophile for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
The most common reaction of sulfonyl chlorides is with primary and secondary amines to form sulfonamides. ekb.egnih.gov This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key component in a multitude of therapeutic agents. ekb.egucl.ac.uk The reaction of this compound with an amine introduces the bulky and lipophilic 5-benzylthiophene group, which can significantly influence the pharmacological properties of the resulting molecule.
The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl produced. rsc.orgresearchgate.net
Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Product |
|---|---|---|
| Benzenesulfonyl chloride | Aniline (B41778) | N-Phenylbenzenesulfonamide |
| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide |
Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. These esters are also valuable synthetic intermediates.
While the primary use of this compound is in sulfonylation reactions, related thiophene (B33073) sulfonyl chlorides can be used to construct a variety of organosulfur compounds. For instance, the reduction of sulfonyl chlorides can lead to the formation of thiols. orgsyn.org The controlled reduction of a sulfonyl chloride in the presence of a phosphine (B1218219) can also lead to the formation of a sulfinamide. nih.gov
Furthermore, the thiophene ring itself can undergo various reactions, allowing for further functionalization. The benzyl (B1604629) group at the 5-position also offers a site for chemical modification. These characteristics make this compound a valuable precursor for creating a diverse library of sulfonated and sulfenylated compounds.
Derivatization for Analytical and Research Purposes
The reactivity of the sulfonyl chloride group makes it suitable for the derivatization of molecules for analytical applications.
By analogy with other sulfonyl chlorides, this compound can be used to synthesize derivatization reagents. For instance, sulfonyl chlorides are used to "tag" molecules that lack a chromophore or fluorophore, enabling their detection by UV or fluorescence detectors in liquid chromatography (LC). The introduction of the benzylthiophene moiety would impart a strong UV chromophore to the analyte.
In mass spectrometry (MS), derivatization can improve ionization efficiency and control fragmentation patterns. A derivatizing agent containing the 5-benzylthiophene-2-sulfonyl group could be designed to enhance the MS signal of a target molecule.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes, particularly in drug discovery. The straightforward and high-yielding nature of the reaction between sulfonyl chlorides and amines makes them well-suited for this approach. nih.gov
This compound can be reacted with a diverse array of amines to generate a library of sulfonamides. Each member of the library would share the common 5-benzylthiophene-2-sulfonyl core but differ in the amine-derived portion. This allows for the systematic exploration of the structure-activity relationship of this class of compounds. The robust nature of this reaction is a significant advantage in the automated and parallel synthesis techniques often employed in combinatorial chemistry.
Emerging Research Directions and Methodological Innovations
Development of Novel Catalytic Systems for Transformations Involving Sulfonyl Chlorides
Modern catalysis offers powerful tools to control the reactivity of sulfonyl chlorides, enabling selective bond formations under mild conditions. These systems often provide access to novel chemical structures that are difficult to obtain through traditional methods.
A significant innovation in sulfonyl chloride chemistry is the development of organophosphorus-catalyzed deoxygenation reactions. These methods utilize a P(III)/P(V)=O redox cycle to achieve the formal reduction of the sulfonyl group, unlocking new synthetic pathways. One prominent strategy is the "dual-substrate deoxygenation," which facilitates the construction of C–S bonds from sulfonyl chlorides and alcohols or carboxylic acids to form thioethers or thioesters, respectively. nih.govorganic-chemistry.org This approach avoids the use of odorous and unstable thiols. organic-chemistry.org
The catalytic cycle is typically driven by a hydrosilane, such as phenylsilane (B129415) (PhSiH₃), which serves as the terminal reductant to regenerate the active P(III) species from its P(V)=O oxide form. organic-chemistry.org A stable phosphine (B1218219) oxide is often used as a convenient precatalyst. organic-chemistry.org Mechanistic studies suggest that the phosphine catalyst mediates the sequential reduction and substitution steps, leading to the final product. organic-chemistry.org This methodology exhibits broad functional group tolerance and is compatible with heteroaryl sulfonyl chlorides, including thiophene (B33073) derivatives, making it highly relevant for substrates like 5-Benzylthiophene-2-sulfonyl chloride. organic-chemistry.orgmit.edu
Another application of this catalytic deoxygenation is in electrophilic sulfenylation reactions. Here, a twofold deoxygenation of the sulfonyl chloride generates a reactive sulfenyl electrophile, which can then be trapped by nucleophiles. nih.govmit.edu This method, catalyzed by a small-ring phosphine (phosphetane), provides a general route to sulfenyl electrophiles that are otherwise difficult to access. nih.govmit.edudocumentsdelivered.com
Table 1: Overview of Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides
| Transformation | Key Reagents | Catalyst System | Key Features |
|---|---|---|---|
| Thioether/Thioester Synthesis | Sulfonyl chloride, Alcohol/Acid | Phosphine Oxide (precatalyst), Phenylsilane (reductant) | "Dual-substrate deoxygenation"; Thiol-free C-S bond formation. organic-chemistry.org |
| Electrophilic Sulfenylation | Sulfonyl chloride, Nucleophile (e.g., Indole) | Phosphetane Oxide (precatalyst), Hydrosilane (reductant) | Generates sulfenyl electrophiles via twofold deoxygenation. nih.gov |
The intersection of photocatalysis and enzymology has given rise to photoenzymatic catalysis, a powerful strategy for achieving highly selective radical reactions. This approach has been successfully applied to the hydrosulfonylation of alkenes using sulfonyl chlorides. In this process, engineered ene-reductases (EREDs) are employed as biocatalysts, which, upon visible light irradiation, can generate sulfonyl radicals from sulfonyl chloride substrates. These radicals are then captured by alkenes positioned within the enzyme's active site, leading to the formation of β-chiral sulfonyl compounds with high stereoselectivity. This method expands the scope of radical reactions to include various styrenes and heteroaromatic substructures.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric catalytic methods. For sulfonyl chlorides, chiral catalysts are being employed to control the stereochemical outcome of reactions, leading to the synthesis of valuable chiral molecules.
One notable example involves a cooperative catalysis system that merges a photoactive electron donor-acceptor (EDA) complex with a chiral Nickel catalyst. The EDA complex, generated in situ from a sulfonyl chloride and a Hantzsch ester, is triggered by visible light to produce a sulfonyl radical. This radical then adds to an α,β-unsaturated N-acylpyrazole, which is activated by the chiral Ni catalyst. This dual activation strategy provides a chiral environment that effectively controls the stereoselectivity of the radical addition, affording α-C chiral sulfones in high yields and with excellent enantioselectivities.
Another approach utilizes sulfonyl chlorides to activate racemic sulfinamides. The reaction forms a reactive aza-sulfinyl mixed anhydride (B1165640) intermediate. In the presence of a chiral catalyst, such as the naturally occurring alkaloid cinchonidine, a dynamic kinetic resolution (DKR) occurs, leading to the formation of S-chiral sulfinimidate esters with high enantioselectivity. These chiral products serve as versatile building blocks for other S-stereogenic compounds like sulfilimines and sulfoximines.
Copper catalysis has emerged as a cost-effective and versatile tool for forming carbon-sulfur bonds. Recent research has demonstrated effective copper-catalyzed cascade reactions for synthesizing sulfonylated benzothiophenes using sulfonyl chlorides as the sulfonyl source. rsc.org This method avoids the need for pre-synthesized sulfone radical precursors and expensive photocatalysts, while demonstrating good functional group tolerance. rsc.org
Another innovative copper-catalyzed transformation is the vicinal chloro-thiolation of alkynes with sulfonyl chlorides. In this reaction, the sulfonyl group is reduced to a sulfide (B99878) moiety, and a C-S bond is formed across the alkyne. Preliminary mechanistic studies suggest a radical process initiated by copper-mediated homolysis of the S-Cl bond in the sulfonyl chloride, generating a sulfur-centered radical intermediate.
Sustainable and Eco-Friendly Synthetic Methodologies
In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable synthetic routes that minimize waste and avoid hazardous substances.
A major focus in green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. mdpi.com Methodologies have been developed for the synthesis of sulfonamides and sulfonates from sulfonyl chlorides using water as the solvent. mdpi.comsci-hub.se These reactions often use simple, inorganic bases like sodium carbonate to scavenge the hydrochloric acid byproduct, and the desired products can often be isolated in high purity by simple filtration after acidification. mdpi.comsci-hub.se
Besides water, other sustainable solvents such as ethanol (B145695) and glycerol (B35011) have also been successfully employed for the synthesis of sulfonamides from in situ generated sulfonyl chlorides. rsc.orgresearchgate.net These processes are characterized by mild conditions and simplified, often solvent-free, workups. rsc.org The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived and greener alternative to traditional polar aprotic solvents, has also been reported for coupling reactions involving sulfonamide derivatives. mdpi.com
Table 2: Green Solvents Used in Sulfonyl Chloride Reactions
| Solvent | Reaction Type | Base/Additive | Reference |
|---|---|---|---|
| Water | Sulfonamide/Sulfonate Synthesis | Sodium Carbonate | mdpi.comsci-hub.se |
| Ethanol | Sulfonamide Synthesis (in situ) | - | rsc.orgresearchgate.net |
| Glycerol | Sulfonamide Synthesis (in situ) | - | rsc.orgresearchgate.net |
| 2-MeTHF | Amide Coupling | OxymaPure/DIC | mdpi.com |
One-Pot Synthesis Strategies
Emerging research in the synthesis of thiophene sulfonyl chlorides has prioritized the development of one-pot strategies to enhance procedural efficiency, minimize waste, and simplify reaction setups. These methods integrate multiple reaction steps, such as sulfonation and chlorination, into a single, continuous process, thereby avoiding the need to isolate and purify intermediate compounds.
Another innovative one-pot strategy employs a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂). This complex functions as a mild chlorosulfonating agent, which is particularly advantageous for thiophene derivatives that are susceptible to polymerization or rearrangement under the harsh acidic conditions of chlorosulfonic acid. This method offers a direct conversion of the thiophene derivative to its corresponding sulfonyl chloride under more controlled conditions.
A patented one-pot method for a related compound utilizes trichloroisocyanuric acid (TCCA), highlighting a streamlined process known for its mild reaction conditions and high yields. Such approaches are indicative of a broader trend towards developing more sustainable and efficient synthetic routes for sulfonyl chlorides.
| Strategy | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Chlorosulfonic acid, Tetrabutylammonium chloride | Reduces reaction time by 30-40%; avoids intermediate isolation. | |
| DMF/SO₂Cl₂ Complex | N,N-dimethylformamide, Sulfuryl chloride | Milder conditions, suitable for sensitive substrates. | |
| Trichloroisocyanuric Acid (TCCA) Method | Trichloroisocyanuric acid | Mild conditions, high yield. |
Mechanistic Elucidation of Complex Reaction Pathways
The reaction pathways of sulfonyl chlorides, including this compound, are of significant interest due to their utility in organic synthesis. The reactivity of the sulfonyl chloride group is characterized by its electrophilic nature, making it susceptible to nucleophilic attack. fiveable.me
The hydrolysis of sulfonyl chlorides, a fundamental reaction, can proceed through different mechanisms depending on the reaction conditions, particularly the pH. For alkanesulfonyl chlorides, studies have shown that at a pH below 6.7, the reaction with water occurs via direct nucleophilic attack on the sulfonyl chloride. acs.org However, at a pH between 6.7 and 11.8, the mechanism shifts to a rate-determining attack by a hydroxide (B78521) anion, leading to the formation of a sulfene (B1252967) intermediate, which is then rapidly trapped by water. acs.org Above a pH of 11.8, both the formation and trapping of the sulfene are carried out by the hydroxide anion. acs.org While these findings are for alkanesulfonyl chlorides, they provide a framework for understanding the potential hydrolytic pathways of thiophene-based sulfonyl chlorides.
In reactions with other nucleophiles, such as amines and alcohols, this compound is expected to undergo nucleophilic substitution at the sulfur atom. fiveable.me The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating these substitution reactions. fiveable.me The general mechanism for the reaction with a nucleophile (Nu) can be depicted as follows:
R-SO₂Cl + Nu⁻ → R-SO₂-Nu + Cl⁻
Kinetic studies on the reaction of 2-thiophenesulfonyl chloride with substituted anilines in methanol (B129727) have been reported, providing insights into the electronic effects on the reaction rate. For this compound, the benzyl (B1604629) group at the 5-position of the thiophene ring is expected to influence the reactivity through both steric and electronic effects.
Furthermore, the chlorosulfonation of substituted thiophenes, the reaction that forms the sulfonyl chloride, is a classic example of electrophilic aromatic substitution. The regiochemistry of this reaction is of particular interest. For instance, the chlorosulfonation of thenoyltrifluoroacetone with neat chlorosulfuric acid yields a mixture of isomers, while using dichloromethane (B109758) as a solvent leads to a single isomer. researchgate.net This highlights the sensitivity of the reaction outcome to the conditions employed. In the case of 2-benzylthiophene, the benzyl group, being an ortho-para directing group, would activate the thiophene ring towards electrophilic substitution, favoring the introduction of the chlorosulfonyl group at the 5-position. However, since the 2-position is already occupied by the benzyl group, the substitution occurs at the most activated vacant position, which is the 5-position.
| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors | Reference |
|---|---|---|---|---|
| Hydrolysis (Alkanesulfonyl chlorides) | Direct nucleophilic attack or sulfene formation | Sulfene (R₂C=SO₂) | pH | acs.org |
| Nucleophilic Substitution | SN2-like attack at sulfur | Pentacoordinate sulfur transition state | Nucleophile strength, solvent, substrate electronics | fiveable.me |
| Chlorosulfonation (of 2-substituted thiophenes) | Electrophilic Aromatic Substitution | Sigma complex (Wheland intermediate) | Directing group effects, reaction conditions | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Benzylthiophene-2-sulfonyl chloride, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a thiophene core. A common approach includes:
Benzylation : Introducing the benzyl group via Friedel-Crafts alkylation or cross-coupling reactions.
Sulfonation : Treating the benzyl-substituted thiophene with chlorosulfonic acid to install the sulfonyl chloride group.
Critical factors include reaction temperature (0–5°C for sulfonation to avoid decomposition) and stoichiometric control of chlorosulfonic acid to minimize byproducts like sulfonic acids . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) is essential for isolating high-purity product (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons from the benzyl group appear as a multiplet at δ 7.2–7.4 ppm, while thiophene protons resonate at δ 6.8–7.1 ppm. The absence of NH or OH peaks confirms purity.
- IR : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ confirm the sulfonyl chloride group.
- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 287.0 (calculated for C₁₁H₉ClO₂S₂).
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What nucleophilic reactions are most effective with this compound, and how do reaction conditions impact product distribution?
- Methodological Answer : The sulfonyl chloride group reacts efficiently with:
- Amines : In dichloromethane at 0°C, primary amines (e.g., methylamine) yield sulfonamides with >90% conversion. Tertiary amines require higher temperatures (40–60°C).
- Alcohols : Use of pyridine as a base in THF facilitates ester formation, though steric hindrance from the benzyl group may reduce yields (60–75%) .
Competing hydrolysis can occur in aqueous environments; thus, anhydrous conditions are critical .
Advanced Research Questions
Q. How does the electronic nature of the benzyl substituent affect the sulfonyl chloride's reactivity compared to other aryl groups (e.g., phenyl or pyridyl)?
- Methodological Answer : The electron-donating benzyl group slightly deactivates the sulfonyl chloride toward nucleophilic substitution compared to electron-withdrawing groups (e.g., pyridyl in 5-(2-Pyridyl)thiophene-2-sulfonyl chloride). Kinetic studies (UV-Vis monitoring) show a 20% slower reaction rate with benzyl vs. pyridyl derivatives in ethanolamine reactions. DFT calculations (B3LYP/6-31G*) correlate this with reduced electrophilicity at the sulfur center .
Q. What mechanistic insights have been gained from kinetic studies of hydrolysis or aminolysis reactions involving this compound?
- Methodological Answer : Pseudo-first-order kinetics (pH 7.4 buffer, 25°C) reveal a two-step hydrolysis mechanism:
Rapid formation of a tetrahedral intermediate.
Rate-determining collapse to sulfonic acid.
Aminolysis with aniline follows an SN₂ pathway, with activation energy (ΔG‡) of 65 kJ/mol calculated via Eyring plots. Solvent polarity (e.g., DMF vs. THF) significantly impacts transition-state stabilization .
Q. What strategies can mitigate competing side reactions during sulfonamide formation using this compound?
- Methodological Answer :
- Temperature Control : Reactions at –10°C minimize hydrolysis (<5% byproduct).
- Base Selection : Use of Hunig’s base (DIEA) instead of triethylamine reduces sulfonic acid formation by scavenging HCl more efficiently.
- Solvent Optimization : Anhydrous acetonitrile improves solubility of hydrophobic intermediates, reducing aggregation-related side reactions .
Q. How does regioselectivity in electrophilic substitution reactions vary between this compound and its non-benzylated analogs?
- Methodological Answer : The benzyl group directs electrophiles (e.g., nitronium ion) to the C3 position of the thiophene ring due to steric and electronic effects, confirmed by NOESY NMR. Non-benzylated analogs (e.g., 5-Methylthiophene-2-sulfonyl chloride) exhibit C4 selectivity, as shown by X-ray crystallography .
Q. What computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict high affinity for ATP-binding sites in kinase targets (e.g., EGFR). The benzyl group enhances hydrophobic interactions, while the sulfonyl chloride forms hydrogen bonds with catalytic lysine residues. Validation via SPR biosensor assays shows KD = 12 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
